molecular formula C14H20N2O3 B7508404 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one

1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one

Cat. No.: B7508404
M. Wt: 264.32 g/mol
InChI Key: APGLDGSARAYZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one, also known as MBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBP is a piperazine derivative that is synthesized through several methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The exact mechanism of action of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one is not fully understood, but it is believed to act on several pathways in the body. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to inhibit the replication of viruses and bacteria by disrupting their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, it has been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to inhibit the growth of bacteria and viruses by disrupting their DNA synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one in lab experiments is its potential to target multiple pathways in the body, making it a versatile compound for studying various diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This compound may also be studied for its potential use in combination therapy with other chemotherapeutic agents or antidepressants. Finally, the development of this compound-based vaccines for the prevention of viral and bacterial infections may be an area of future research.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its mechanism of action has been studied extensively, and it has been shown to have anticancer, antidepressant, anxiolytic, antiviral, and antibacterial properties. While there are some limitations to using this compound in lab experiments, its potential applications make it an exciting compound for future research.

Synthesis Methods

1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one can be synthesized through several methods, including the reaction of 3-methylbutan-1-one with piperazine and furan-3-carbonyl chloride. Another method involves the reaction of 3-methylbutan-1-one with piperazine and furan-3-carboxylic acid, followed by the addition of acetic anhydride. The yield of this compound varies depending on the method used, and purification is required to obtain a pure compound.

Scientific Research Applications

1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one has been studied extensively for its potential applications in various fields. It has been shown to have anticancer properties and is being investigated as a potential chemotherapeutic agent. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. Furthermore, it has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

1-[4-(furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-11(2)9-13(17)15-4-6-16(7-5-15)14(18)12-3-8-19-10-12/h3,8,10-11H,4-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLDGSARAYZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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